PRMT1 vs. PRMT8 Selectivity: A 2.85-Fold Window That Defines Target Engagement Specificity
In a head-to-head panel from a single publication, N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide (CHEMBL3409550) inhibited PRMT1 with an IC50 of 610 nM while requiring 1,740 nM to inhibit PRMT8, yielding a selectivity factor of 2.85-fold for PRMT1 over PRMT8 [1][2]. This selectivity window is critical because many cyanine analogs in the same series show flat or inverted selectivity profiles; for instance, the lead pentamethine compound E-84 (compound 50) from the same study achieves 6- to 25-fold selectivity, but with a completely different cyanine scaffold and substantially higher molecular weight, making CHEMBL3409550 a distinct chemical tool for probing PRMT1 biology when a specific, narrower selectivity signature is desired [1].
| Evidence Dimension | PRMT1 vs. PRMT8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PRMT1 IC50 = 610 nM; PRMT8 IC50 = 1,740 nM |
| Comparator Or Baseline | E-84 (compound 50): PRMT1 IC50 at micromolar level; 6- to 25-fold selectivity over PRMT8 [1] |
| Quantified Difference | Selectivity factor PRMT1/PRMT8 = 2.85-fold for target compound; E-84 achieves higher fold-selectivity but represents a different chemical series |
| Conditions | Displacement of [3H]-SAM from recombinant His6-tagged PRMT1 and PRMT8 (unknown origin) expressed in E. coli BL21(DE3), 5 min incubation [2] |
Why This Matters
Investigators requiring a PRMT1-biased inhibitor with a well-characterized, modest selectivity window over PRMT8 can use this compound as a reference standard, whereas broader-selectivity analogs would confound target-specific conclusions.
- [1] Hu H, Owens EA, Su H, et al. J Med Chem. 2015;58(3):1228-1243. doi:10.1021/jm501452j View Source
- [2] BindingDB BDBM50070953 (CHEMBL3409550) – IC50 data for PRMT1, PRMT5, PRMT8. View Source
